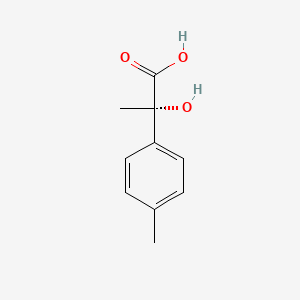

(2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid

Descripción general

Descripción

(2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of 2-(4-methylphenyl)acrylic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of this compound often involves large-scale asymmetric synthesis techniques. These methods may include the use of chiral auxiliaries or enzymes to achieve the desired stereochemistry. The reaction conditions are optimized to maximize yield and purity while minimizing the production of unwanted by-products.

Análisis De Reacciones Químicas

Types of Reactions: (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-(4-methylphenyl)propanoic acid or 2-(4-methylphenyl)propanone.

Reduction: Formation of 2-(4-methylphenyl)propanol.

Substitution: Formation of 2-(4-methylphenyl)propyl halides or amines.

Aplicaciones Científicas De Investigación

(2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mecanismo De Acción

The mechanism of action of (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors to exert its effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

2-Hydroxy-2-methylpropiophenone: This compound is similar in structure but lacks the chiral center present in (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid.

2-Hydroxy-2-phenylpropanoic acid: This compound is similar but does not have the methyl group on the phenyl ring.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a methyl-substituted phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable in various applications.

Actividad Biológica

(2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid, commonly known as a derivative of propanoic acid, has garnered attention in scientific research due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory properties, and mechanisms of action, supported by case studies and research findings.

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- Structure : The compound features a hydroxyl group and a methylphenyl moiety, contributing to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The compound also demonstrates significant anti-inflammatory activity. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs).

Case Study: Cytokine Inhibition

In a controlled study, PBMCs were stimulated with lipopolysaccharides (LPS) in the presence of varying concentrations of this compound:

- Results :

- At high doses (100 µg/mL), the compound inhibited IFN-γ release by approximately 44-79%.

- It also increased IL-10 levels, which is beneficial for chronic inflammation relief.

This dual action highlights its potential utility in treating inflammatory conditions .

The biological effects of this compound are attributed to its interactions at the molecular level:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Interaction : It forms hydrogen bonds with specific receptors, modulating various biochemical pathways that lead to decreased inflammatory responses .

Research Applications

The compound's unique properties make it a valuable tool in various scientific fields:

Propiedades

IUPAC Name |

(2S)-2-hydroxy-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGWCXBGZLLXHZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@](C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655139 | |

| Record name | (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162050-73-9 | |

| Record name | (2S)-2-Hydroxy-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.